6-Chloro-4-hydroxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C₁₀H₆ClNO₃ and a molecular weight of 223.61 g/mol. It features a quinoline ring structure, characterized by a bicyclic aromatic system containing nitrogen. The compound possesses a chloro group at the 6-position, a hydroxy group at the 4-position, and a carboxylic acid group at the 3-position, which contribute to its chemical reactivity and biological activity. It is commonly used in research and has applications in various fields, including medicinal chemistry and biochemistry .
Currently, there is no scientific research available on the specific mechanism of action of 6-Cl-4-OH-QCA. However, the quinoline core structure is present in many biologically active molecules. These molecules can act through various mechanisms, including targeting enzymes, receptors, or DNA []. Further research is needed to determine if 6-Cl-4-OH-QCA possesses any biological activity.
These reactions are significant for modifying the compound for various applications in synthetic organic chemistry.
6-Chloro-4-hydroxyquinoline-3-carboxylic acid exhibits notable biological activities, including:
Several methods exist for synthesizing 6-chloro-4-hydroxyquinoline-3-carboxylic acid:
6-Chloro-4-hydroxyquinoline-3-carboxylic acid finds applications in various domains:
Studies on the interactions of 6-chloro-4-hydroxyquinoline-3-carboxylic acid with biological molecules have revealed:
Several compounds share structural similarities with 6-chloro-4-hydroxyquinoline-3-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxy group at position 4 | Lacks chlorine; primarily studied for its antibacterial properties. |
| 5-Chloroquinoline | Chlorine at position 5 | Exhibits antimalarial activity; different position affects biological activity. |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for chelation properties; used in metal ion detection. |
| 6-Methylquinoline | Methyl group at position 6 | Altered solubility and reactivity compared to chloro derivative. |
6-Chloro-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific combination of functional groups that enhance its biological activity while offering diverse synthetic pathways for modification. Its structural features contribute significantly to its applications in medicinal chemistry and biochemical research .
The classical Skraup synthesis remains a fundamental approach for quinoline construction, though the traditional method requires significant modifications to access 6-Chloro-4-hydroxyquinoline-3-carboxylic acid [1]. The archetypal Skraup reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene to yield quinoline [1]. However, this conventional approach suffers from harsh reaction conditions, toxic reagents, and low yields, necessitating substantial improvements for practical application [2].
Modern modifications of the Skraup synthesis have addressed these limitations through several innovative approaches [2]. Microwave irradiation has emerged as an efficient alternative to conventional heating, significantly reducing reaction times and increasing yields [2]. The replacement of concentrated sulfuric acid with imidazolium cation-based sulfonic acid ionic liquids has dramatically improved reaction outcomes, with the added benefit of eliminating the need for exogenous oxidants [2]. These modifications enable the synthesis of quinoline products in very good yields using a 1:3 ratio of anilines to glycerol [2].
The mechanism of the modified Skraup reaction proceeds through several distinct steps [3]. Initially, acrolein forms from the reaction of sulfuric acid and glycerol through dehydration, resulting in the loss of two water molecules [3]. Subsequently, acrolein reacts with aniline to form an intermediate product, specifically (E)-3-phenylamino prop-1-en-1-ol [3]. The final step involves ring closure through intramolecular electrophilic addition reaction via protonation, followed by dehydration and oxidation to yield the quinoline product [3].
For the specific synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, the classical approach requires the use of 4-chloroaniline as the starting material, followed by subsequent functionalization [4]. The optimization conditions for these reactions typically involve iron(III) chloride hexahydrate catalysis at elevated temperatures of 150°C for 8 hours under inert atmosphere in sealed reaction vessels [4].
| Parameter | Classical Skraup | Modified Skraup |
|---|---|---|
| Temperature (°C) | 150-200 | 110-150 |
| Reaction Time (hours) | 12-48 | 1.5-8 |
| Yield (%) | 10-41 | 43-95 |
| Catalyst | H₂SO₄/oxidant | Ionic liquid/microwave |
Contemporary approaches to synthesizing 6-Chloro-4-hydroxyquinoline-3-carboxylic acid employ sophisticated chlorination and carboxylation methodologies that offer superior selectivity and efficiency compared to classical methods [6]. The chlorination of quinoline derivatives typically involves electrophilic attack by positively charged chlorine species on the quinolinium cation under strongly acidic conditions [7].
Modern chlorination strategies utilize silver sulfate in sulfuric acid with molecular chlorine, which maintains orientation at the 5- and 8-positions of the quinoline ring [7]. The reaction involves approximately 3 moles of chlorine per mole of quinoline substrate, with the excess chlorine being necessary to achieve high yields through the formation of intermediate trichloro compounds [8]. The process requires careful temperature control between 20-30°C, followed by stirring for approximately 5 hours at 20°C [8].
For industrial applications, the chlorination process has been optimized using chloroform as solvent with 0.55% by weight of iodine as catalyst [8]. This modification achieves yields of 75-85% for dichlorinated products, representing a significant improvement over traditional methods [8]. The reaction mechanism involves the formation of intermediate 5,7,7-trichloro-8-ketoquinoline species, which subsequently undergo rearrangement to yield the desired chlorinated products [8].
Carboxylation strategies for quinoline derivatives have evolved significantly with the development of the Pfitzinger reaction and its modern variants [9]. The Pfitzinger reaction involves the treatment of isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids [9]. The reaction mechanism proceeds through hydrolysis of the amide bond by potassium hydroxide to generate the keto-acid intermediate, followed by imine and enamine formation, cyclization, and dehydration [9].
Recent advances in quinoline carboxylation include the development of efficient synthetic routes using isatin condensation with 1,3-dicarbonyl compounds [10]. These methods achieve yields ranging from 55-96% under optimized conditions using mixed solvent systems of ethanol and water [10]. The reaction conditions typically involve reflux temperatures for 24 hours with catalysts such as ammonium sulfamate [10].
| Reaction Type | Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | 8-hydroxyquinoline | Cl₂/AgSO₄/H₂SO₄, 25°C | 75-85 | [8] |
| Pfitzinger | Isatin + ketone | KOH/EtOH-H₂O, reflux | 55-96 | [10] |
| Carboxylation | Quinoline N-oxide | POCl₃/CHCl₃, reflux | 62-71 | [11] |
Solvent selection plays a crucial role in the synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, significantly influencing reaction rates, yields, and product selectivity [12] [13]. The regioselectivity of quinoline functionalization reactions is particularly sensitive to solvent polarity and hydrogen bonding capacity [12].
Acetonitrile has emerged as an optimal solvent for many quinoline synthesis reactions, providing excellent yields when used under reflux conditions [13]. Optimization studies demonstrate that acetonitrile at reflux temperature with 10 mol% catalyst loading achieves 95% yields within 3-4 hours [13]. In contrast, reactions conducted in acetonitrile at room temperature show no product formation even after 24 hours, emphasizing the critical importance of temperature control [13].
The effect of solvent on Minisci-type reactions of quinolines has been extensively studied, revealing that solvent choice dramatically affects regioselectivity at the C2 and C4 positions [12]. Polar protic solvents favor C2 functionalization, while polar aprotic solvents promote C4 substitution [12]. This selectivity control is essential for accessing specific quinoline derivatives with desired substitution patterns [12].
Dimethylformamide (dimethylformamide) represents another important solvent system for quinoline synthesis, particularly in microwave-assisted reactions [14]. Microwave irradiation in dimethylformamide increases yields up to 85% with significantly reduced reaction times and solvent consumption compared to conventional heating methods [14]. The methodology demonstrates robustness across various substrates, enabling high-yield synthesis of bulky quinoline derivatives [14].
Industrial solvent recycling strategies have been developed to address environmental concerns and economic considerations [6]. These processes involve rectification and dehydration systems that allow for catalyst and solvent recovery, achieving reaction conversion rates exceeding 80% while maintaining product purity above 97% [6].
| Solvent System | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Acetonitrile | 85 | 3-4 | 95 | High |
| Dimethylformamide | 140 | 0.33 | 85 | Moderate |
| Toluene | 110-120 | 1.5-2 | 70-93 | Variable |
| Ethanol-Water | 80 | 24 | 55-96 | High |
The industrial-scale production of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid presents numerous technical and economic challenges that require specialized solutions [15] [16]. The quinoline market is projected to grow from 379.5 million United States dollars in 2025 to 538.6 million United States dollars by 2035, representing a compound annual growth rate of 3.5% [16].
Batch plant design represents the preferred approach for quinoline derivative manufacture due to market demand patterns and product diversity requirements [15]. The flexibility of batch processing allows for the production of multiple quinoline derivatives from similar reaction pathways, optimizing equipment utilization and capital investment [15]. Typical industrial batch sizes range from 70 kilograms to 2000 kilograms per campaign, depending on specific market requirements [15].
Temperature control emerges as a critical challenge in industrial quinoline synthesis, particularly for chlorination reactions that require precise thermal management to prevent decomposition [8]. Industrial processes must maintain temperatures below 55°C during certain reaction stages while achieving efficient heat transfer in large-scale reactors [8]. This necessitates sophisticated reactor design with advanced temperature monitoring and control systems [8].
Catalyst optimization for bulk-scale synthesis has been extensively studied, with magnetic nanoparticle catalysts showing particular promise [17]. Iron oxide-silica nanoparticles at 6% weight loading achieve optimal yields of 81% compared to 47% for non-catalyzed reactions [17]. The catalyst system addresses batch-to-batch consistency issues while enabling catalyst recovery and reuse [17].
Waste management and environmental compliance represent significant industrial challenges [6]. Modern processes emphasize three-waste reduction through catalyst recycling, solvent recovery, and raw material recapture [6]. These systems achieve greater than 80% material recovery rates while eliminating gas pollution associated with traditional chlorination methods [6].
Process automation and quality control systems are essential for maintaining product specifications across multiple production campaigns [15]. Industrial facilities require sophisticated analytical monitoring to ensure consistent product purity and yield optimization [15].
| Challenge Category | Impact | Mitigation Strategy |
|---|---|---|
| Temperature Control | Product decomposition | Advanced reactor design |
| Catalyst Optimization | Yield consistency | Nanoparticle catalysts |
| Waste Management | Environmental compliance | Solvent recycling systems |
| Quality Control | Product specifications | Automated monitoring |
| Market Demand | Production planning | Flexible batch design |